molecular formula C5H13Cl3N4 B2686020 4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole trihydrochloride CAS No. 1391733-00-8

4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole trihydrochloride

Cat. No. B2686020
CAS RN: 1391733-00-8
M. Wt: 235.54
InChI Key: QOEVJJSIIGCCHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This usually includes the compound’s systematic name, its molecular formula, and its structure. It may also include its appearance (solid, liquid, color, etc.) and any unique characteristics .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule and the type of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases or determined experimentally .

Scientific Research Applications

Potential Anti-Cancer Agents

Pyrazole derivatives have been studied for their potential as anti-cancer agents. For example, (E)-4-(2-(3-chlorophenyl)hydrazono)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (CPHMP) and 4-(2-(2,4,5-trichlorophenyl)hydrazinyl)-2,4-dihydro-3H-pyrazol-3-one (TCPHP) were synthesized and identified as candidates for use as photo sensitizers in photovoltaic systems. These compounds have shown promise in docking studies for a negative response against human microsomal prostaglandin E synthase 1, suggesting potential anti-cancer applications (Thomas et al., 2019).

Synthesis and Spectroscopic Studies

Another study synthesized two pyrazole derivatives, CPMHP-I and CFHMP-II, and characterized them using various techniques. The study explored the reactive properties and pharmaceutical potential of these compounds using computational approaches like density functional theory (DFT) calculations, molecular dynamics (MD) simulations, and molecular docking. The findings suggested that CPMHP-I might have inhibitory activity against human microsomal prostaglandin E synthase 1, and CFHMP-II might exhibit inhibitory activity against Mycobacterium tuberculosis type II, offering potential for development as a new anti-TB drug (Thomas et al., 2018).

Synthesis and Chemical Properties

4-Hydrazinylpyrazolo[1,5-а]pyrazines have been synthesized and studied for their potential to combine with compounds having one or two reactive sites, leading to derivatives containing fused 1,2,4-triazole, tetrazole, or 1,2,4-triazine rings. These reactions can be used to synthesize various derivatives with potential applications in medicinal chemistry and materials science (Tsizorik et al., 2018).

Antibacterial and Antifungal Activity

Research into 2-pyrazoline derivatives, synthesized from α,β-unsaturated ketones, has shown that these compounds have significant antimicrobial activity. For instance, compounds synthesized from 4-hydrazinyl benzenesulfonamide hydrochloride exhibited notable antibacterial and antifungal properties, suggesting their potential use in developing new antimicrobial agents (Hassan, 2013).

Mechanism of Action

This is typically used in the context of biological activity. It involves understanding how the compound interacts with biological systems or processes .

Safety and Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity, flammability, and environmental impact .

properties

IUPAC Name

(1-methylpyrazol-4-yl)methylhydrazine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.3ClH/c1-9-4-5(2-7-6)3-8-9;;;/h3-4,7H,2,6H2,1H3;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEVJJSIIGCCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNN.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.